molecular formula C7H5IN2 B177357 2-Amino-5-iodobenzonitrile CAS No. 132131-24-9

2-Amino-5-iodobenzonitrile

Cat. No.: B177357
CAS No.: 132131-24-9
M. Wt: 244.03 g/mol
InChI Key: PRIOKVMBFXTMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is characterized by the presence of an amino group at the second position and an iodine atom at the fifth position on a benzonitrile ring. This compound is a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-iodobenzonitrile involves a two-step process:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes controlling reaction temperatures, using efficient catalysts, and ensuring high purity of the final product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Amino-5-iodobenzonitrile is predominantly used as an intermediate in the synthesis of more complex organic compounds. It facilitates the formation of various substituted benzonitriles through nucleophilic substitution reactions. The presence of the iodine atom enhances its reactivity, making it suitable for cross-coupling reactions such as Suzuki and Sonogashira reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Substitution ReactionsFormation of substituted benzonitrilesVarious functionalized derivatives
Cross-Coupling ReactionsFormation of carbon-carbon bondsAryl-aryl or aryl-alkyl compounds
Cyclization ReactionsFormation of heterocyclesIndoles, quinazolines

Biological Applications

Pharmaceutical Development
The compound acts as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have shown promising anticancer and antimicrobial activities.

Anticancer Activity
Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in breast cancer and glioma cells .

Antimicrobial Properties
The compound has been evaluated for its activity against Mycobacterium tuberculosis, showing potential in disrupting mycolic acid synthesis, which is crucial for bacterial survival .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cells38 ± 6
AnticancerGlioma CellsNot specified
AntimicrobialMycobacterium tuberculosis100
AntimicrobialVarious Bacterial StrainsVaries

Case Studies

Several case studies highlight the effectiveness of this compound in research:

  • In Vitro Anticancer Studies : A study demonstrated that derivatives of this compound could significantly reduce the viability of breast cancer cells, suggesting its potential as a therapeutic agent .
  • Antitubercular Activity Investigation : Research focused on modifying the compound's structure to enhance its activity against Mycobacterium tuberculosis showed that certain modifications led to improved efficacy .
  • Synthesis of Bioactive Compounds : The compound has been successfully employed as a building block for synthesizing various bioactive molecules, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodobenzonitrile largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The iodine atom and amino group facilitate various chemical transformations, allowing the compound to interact with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-5-fluorobenzonitrile

Comparison:

Biological Activity

2-Amino-5-iodobenzonitrile is a halogenated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The compound features an amino group, an iodine atom, and a cyano group, which contribute to its reactivity and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific targets. These interactions can modulate enzyme activity, receptor function, and other biological pathways, leading to diverse pharmacological effects.

Inhibitory Activity

Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it has been identified as a potent inhibitor of the enzyme MabA (IC50 = 38 µM), which is involved in fatty acid biosynthesis in Mycobacterium tuberculosis . This finding underscores its potential as a lead compound for developing antitubercular agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in elucidating the biological activity of this compound. Modifications to the compound's structure have been explored to enhance its potency and selectivity:

ModificationIC50 (µM)Remarks
Parent Compound38Baseline potency against MabA
Iodine Replacement with Fluorine45Similar potency
Carboxylic Acid Replacement with Alcohol>333Loss of activity
Introduction of Pyrazole at Position 423Improved activity

These modifications highlight the importance of specific functional groups in maintaining or enhancing biological activity .

Case Studies

Several case studies have focused on the application of this compound in drug discovery:

  • Antitubercular Activity : A study evaluated the compound's inhibitory effects on MabA, revealing that structural modifications could significantly influence potency. The introduction of bioisosteric replacements was particularly effective in enhancing activity while maintaining low toxicity levels .
  • Enzyme Interaction Studies : Interaction studies indicated that this compound binds selectively to certain cytochrome P450 enzymes, suggesting its potential role in drug metabolism and pharmacokinetics.
  • Proteomics Research : The compound has shown promise in proteomics research as an inhibitor of specific enzymes involved in metabolic pathways, indicating its utility in understanding complex biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-iodobenzonitrile, and how can reaction conditions be optimized for yield?

  • Answer : The compound can be synthesized via halogenation of aminobenzonitrile precursors using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Optimization involves adjusting stoichiometry (1.2–1.5 eq. ICl) and reaction time (6–12 hrs) to achieve yields >75%. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) is recommended to isolate the product .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Answer : Key analytical methods include:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks at δ 7.85 (d, J=8.5 Hz, 1H, Ar-H), 6.90 (s, 1H, NH2), and 6.55 (d, J=2.4 Hz, 1H, Ar-H).
  • Mass Spectrometry : ESI-MS m/z 273.94 [M+H]+^+ confirms molecular weight.
  • Melting Point : Reported range 148–152°C (lit. 150°C) .
  • HPLC : Purity >98% using a C18 column (acetonitrile:water 70:30, 1 mL/min).

Q. What are the solubility properties of this compound in common solvents?

  • Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMSO (>50 mg/mL) and DMF (>100 mg/mL). Solubility in ethanol is moderate (~5 mg/mL) at 25°C, making it suitable for solution-phase reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electron density distribution, highlighting the iodine atom as the primary reactive site for Suzuki-Miyaura couplings. Frontier molecular orbital analysis (HOMO-LUMO gap ~4.2 eV) predicts moderate electrophilicity, aligning with experimental Pd-catalyzed coupling yields of 60–80% under standard conditions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Answer : Discrepancies in 13^{13}C NMR shifts (e.g., cyano group at 118–122 ppm vs. 115–117 ppm) often arise from solvent effects or impurities. Standardization using deuterated DMSO and internal calibration (TMS) reduces variability. Cross-validation with X-ray crystallography (e.g., C–I bond length ~2.09 Å) provides definitive structural confirmation .

Q. How does the iodine substituent influence the compound’s bioactivity in pharmacological studies?

Q. Methodological Guidance

Designing experiments to study the stability of this compound under varying pH conditions:

  • Protocol :

Prepare buffer solutions (pH 2–12).

Incubate the compound (1 mg/mL) at 37°C for 24 hrs.

Monitor degradation via HPLC. Stability is highest at pH 7 (≥95% remaining); acidic conditions (pH 2) induce 30% decomposition via C–I bond cleavage .

Best practices for handling air-sensitive reactions involving this compound:

  • Recommendations :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
  • Store the compound under inert gas (Ar/N2) at –20°C to prevent oxidation.
  • Conduct reactions in anhydrous solvents (e.g., THF, distilled over Na/benzophenone) .

Properties

IUPAC Name

2-amino-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOKVMBFXTMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433418
Record name 2-Amino-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132131-24-9
Record name 2-Amino-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132131-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One general synthetic procedure for the methods of the present invention is depicted in Scheme 2 below. lodination of 2-aminobenzonitrile with iodine monochloride in glacial acetic acid (AcOH) at room temperature occurred regioselectively at the position para to the amino group to give 2-amino-5-iodobenzonitrile (9) in 65% yield as reported by others (Harris, N. V.; Smith, C.; Bowden, K. Eur. J. Med Chem. 1992; 27, 7-18). A catalytic amount (0.1 mmol) of commercially available [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II)′CH2Cl2 [(dppf)PdCl2—CH2Cl2] (Hayashi, T.; Konishi, M.; Kobori, Y.; Kumada, M.; Higuchi, T.; Hirotsu, K. J. Am Chem. Soc. 1984, 106, 158-163) was added to a THF solution of the organozinc halide (5 mmol) resulting in the formation of a solution having a deep yellow color after a few minutes. After complete addition of (dppf)PdCl2 to the reaction mixture, a solution of aryl halide 9 (2 mmol) in THF was added to the reaction mixture and the mixture was then heated at reflux for 30 min. The cross-coupling reaction was complete by thin layer chromatography (TLC). The intermediate amino nitrile 10 formed by the cross-coupling reaction were purified by column chromatography on silica gel, and their identity and purity were established from their 1H NMR spectra, which contained the expected singlet at approximately δ 3.8, along with OMe, NH2, and aromatic proton peaks consistent with assigned structures (data provided below).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of iodine monochloride (16.7 g, 0.1 mol) in glacial AcOH (30 mL) as added dropwise over 15 min to a stirred solution of 2-aminobenzonitrile (11.8 g, 0.1 mol) in glacial AcOH (125 mL) at room temperature. The mixture was stirred for 3 h and then poured into H2O (1000 mL). The resulting pinkish-brown solid was filtered, washed with H2O, and dried in vacuo. Crystallization from cyclohexane-toluene (9:1) gave 2-amino-5-iodobenzonitrile (9) as translucent plates (14.9 g, 64%): mp 85-86° C. (lit. 85-86° C.); 1H NMR (CDCl3) δ 7.60 (d, J=1.6 Hz, 1H, H-6), 7.57 (dd, J=9.2 Hz, 1.6 Hz, 1H, H-4), 6.53 (d, J=9.2 Hz, 1H, H-3), 4.45 (br s; 2H, NH2). The product was used directly in the next reaction (Step 2).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Amino-benzonitrile (10 g, 0.085 mol) and ammonium iodide (13.5 g, 0.094 mol) were dissolved in acetic acid (200 mL). 30% aqueous hydrogen peroxide solution (5.3 mL, 0.094 mL) was slowly added at room temperature and stirred for 12 h. After completion of the reaction, the reaction solution was filtered through celite. The filtrate was treated with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and filtered. The solid obtained using dichloromethane (10 mL) and hexane (200 mL) was filtered and dried under nitrogen gas to give the title compound (10 g, Yield 48%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
48%

Synthesis routes and methods IV

Procedure details

Accordingly, the basic raw material selected for the synthesis of Lapatinib of formula-(1) is commercially available 2-amino benzonitrile of formula-(6), which reacts with iodine or iodinemonochloride to get 2-amino-5-iodobenzonitrile of the formula-(7). The compound of the formula-(7) on reaction with a novel compound N1-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-N,N-dimethylformamidine (8) at elevated temperature gives the compound N-[3-chloro-4-[(3-fluorobenzyloxy)phenyl]-6-iodo-quinazolinamine of formula-(3), The compound of the formula-(3) on reaction with 5-formyl-2-furyl boronic acid, in presence of triethylamine and Pd/C gives the compound 5-[4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-quinazolinyl)-furan-2-carbaldehyde of the formula-(4). The compound of the formula-(4), on reaction with 2-methanesulfonylethylamine hydrochloride gives the novel compound N[3-chloro-4[(3-fluorobenzyloxy]phenyl[-6-[5-({[2-methanesulphonyl)-ethyl]imino}-2-furyl]-4-quinazolinamine of the formula-(9). The novel imine compound of formula-(9) on reduction, using sodium borohydride gives the compound of the formula-(1), which is Lapatinib base. The reaction scheme of the present invention is as given the following Scheme-(C).
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

2-Aminobenzonitrile (2.0 g, 16.9 mmol, 1 equiv.) was dissolved in dry N,N-dimethylformamide (30 mL), and the solution was cooled to 0° C. A solution of N-iodosuccinimide, NIS (3.81 g, 16.9 mmol, 1 equiv.) in 30 mL of DMF was added dropwise with an addition funnel. After the NIS/DMF solution was, added, the ice bath was removed, and the reaction was stirred at room temperature overnight. The reaction was quenched by pouring into 3N NaOH (300 mL) and diluted with an additional 200 mL of water. 2-Amino-5-iodobenzonitrile formed as a precipitate, which was collected by filtration.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.81 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
NIS DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.